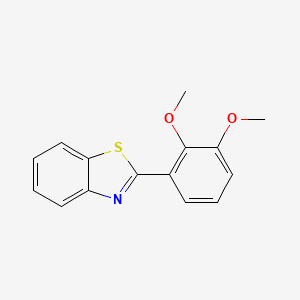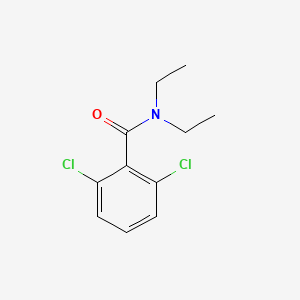
Benzamide, 2,6-dichloro-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,6-dichloro-N,N-diethyl- is an organic compound with the molecular formula C10H12Cl2NO. It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions, and the amide nitrogen is substituted with two ethyl groups. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-dichloro-N,N-diethyl- typically involves the reaction of 2,6-dichlorobenzoyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of Benzamide, 2,6-dichloro-N,N-diethyl- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,6-dichloro-N,N-diethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2,6-dichloro-N,N-diethylbenzamide derivatives.
Reduction: N,N-diethyl-2,6-dichloroaniline.
Oxidation: 2,6-dichlorobenzoic acid derivatives.
Scientific Research Applications
Benzamide, 2,6-dichloro-N,N-diethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2,6-dichloro-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethyl groups influence its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
2,6-Dichlorobenzamide: Lacks the diethyl substitution on the amide nitrogen.
N,N-Diethylbenzamide: Lacks the chlorine substitutions on the benzene ring.
Uniqueness
Benzamide, 2,6-dichloro-N,N-diethyl- is unique due to the presence of both chlorine and diethyl substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
10345-78-5 |
|---|---|
Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2,6-dichloro-N,N-diethylbenzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
AAVLZXHEADHXKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



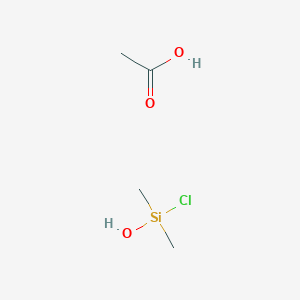
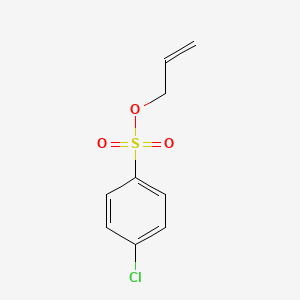

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
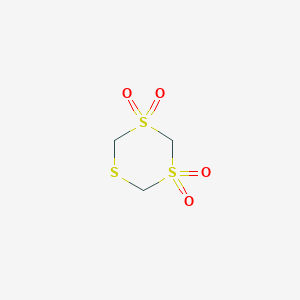
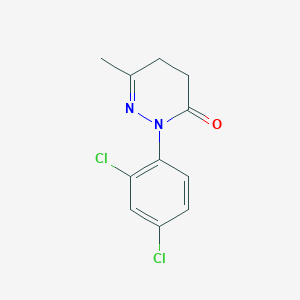
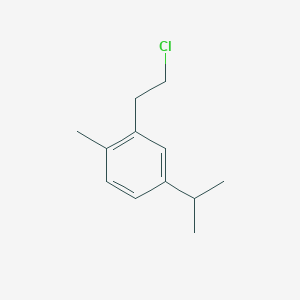
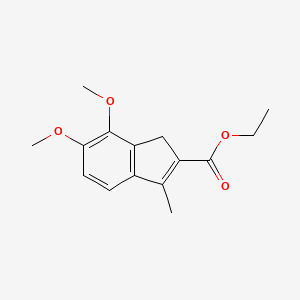
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)

